"synthesis pathway of 2-(3-Fluorophenyl)propan-2-amine hydrochloride"
"synthesis pathway of 2-(3-Fluorophenyl)propan-2-amine hydrochloride"
An In-depth Technical Guide to the Synthesis of 2-(3-Fluorophenyl)propan-2-amine Hydrochloride
This guide provides a comprehensive overview of the synthetic pathways leading to 2-(3-Fluorophenyl)propan-2-amine hydrochloride, a tertiary carbinamine of interest to researchers in medicinal chemistry and drug development. The document outlines two primary, robust synthetic strategies, grounded in fundamental organic chemistry principles. Each pathway is analyzed from a retrosynthetic perspective, with detailed mechanistic discussions and practical, field-proven experimental protocols.
Introduction and Strategic Overview
2-(3-Fluorophenyl)propan-2-amine, and its hydrochloride salt[1][2], is a substituted α,α-dimethylbenzylamine derivative. The presence of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical and pharmacological properties, making it a valuable building block. The core challenge in its synthesis lies in the efficient construction of the quaternary carbon center attached to the nitrogen atom. This guide explores two principal and validated approaches to achieve this:
-
Pathway A: Reductive Amination of a Propanone Precursor. This is a highly convergent and widely utilized strategy that builds the amine directly from a corresponding ketone.
-
Pathway B: The Ritter Reaction from a Tertiary Alcohol. This classic method offers an alternative route via a carbocation intermediate, showcasing a different fundamental transformation.
A retrosynthetic analysis reveals the key precursors required for these approaches.
Retrosynthetic Analysis
A logical deconstruction of the target molecule, 2-(3-Fluorophenyl)propan-2-amine, points directly to two key intermediates: 3-Fluorophenylacetone (for Pathway A) and 2-(3-Fluorophenyl)propan-2-ol (for Pathway B). Both intermediates are readily accessible from the common starting material, 3'-Fluoroacetophenone.
Caption: Retrosynthetic analysis of the target amine.
Synthetic Pathways and Mechanistic Discussion
This section details the forward synthesis for each proposed pathway, explaining the rationale behind the chosen reactions and conditions.
Pathway A: Reductive Amination of 3-Fluorophenylacetone
This is arguably the most direct route to the target amine. It involves the initial synthesis of the key ketone intermediate, 3-Fluorophenylacetone[3][4][5], followed by its conversion to the amine via reductive amination.
Step 1: Synthesis of 3-Fluorophenylacetone
While 3-Fluorophenylacetone is commercially available, its synthesis from more fundamental precursors is instructive. A common laboratory-scale synthesis starts from 3'-Fluoroacetophenone[6][7][8]. One established method is analogous to the synthesis of other phenylacetones, involving a Darzens condensation followed by hydrolysis and decarboxylation, or via a nitropropene intermediate. For instance, a general procedure for a similar compound involves the reduction of a fluorinated 2-nitropropene derivative using iron powder in acidic conditions[9].
Step 2: Reductive Amination via the Leuckart-Wallach Reaction
The Leuckart reaction is a robust and classic method for the reductive amination of ketones, particularly well-suited for synthesizing α,α-disubstituted amines.[10][11][12] It utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent, typically requiring high temperatures.[10][13]
-
Mechanism: The reaction proceeds through the formation of an intermediate iminium ion. Formamide (or ammonia from the decomposition of ammonium formate) attacks the carbonyl carbon of 3-Fluorophenylacetone.[13] Subsequent dehydration yields a resonance-stabilized iminium cation. A hydride is then transferred from formate (or a related species), reducing the iminium ion to the N-formyl amine derivative. This N-formyl intermediate is then hydrolyzed under acidic or basic conditions to yield the final primary amine.[11]
Pathway B: Synthesis via the Ritter Reaction
The Ritter reaction provides an excellent alternative for creating tertiary carbinamines from tertiary alcohols.[14][15] This pathway avoids the direct handling of the ketone and proceeds through a stable tertiary carbocation intermediate.
Step 1: Synthesis of 2-(3-Fluorophenyl)propan-2-ol
The requisite tertiary alcohol, 2-(3-Fluorophenyl)propan-2-ol[16][17], is readily prepared from 3'-Fluoroacetophenone via a Grignard reaction. Treatment of the ketone with one equivalent of methylmagnesium bromide (CH₃MgBr) in an ethereal solvent, followed by an aqueous acidic workup, yields the tertiary alcohol with high efficiency.
Step 2: The Ritter Reaction
The Ritter reaction transforms the tertiary alcohol into an N-alkyl amide using a nitrile in the presence of a strong acid, such as sulfuric acid.[14][18][19]
-
Mechanism: The strong acid protonates the hydroxyl group of the alcohol, which then departs as a water molecule. This generates a stable tertiary benzylic carbocation. The lone pair on the nitrogen of the nitrile (e.g., acetonitrile) then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.[18] This intermediate is subsequently attacked by water during the workup, leading to a tautomerization and hydrolysis sequence that produces an N-acetylated amine. Finally, this amide is hydrolyzed (typically under strong acid or base conditions) to afford the desired 2-(3-Fluorophenyl)propan-2-amine.
Visual Summary of Synthetic Pathways
Caption: Forward synthesis workflows for Pathways A and B.
Detailed Experimental Protocol: Leuckart-Wallach Synthesis (Pathway A)
This protocol describes the synthesis of 2-(3-Fluorophenyl)propan-2-amine from 3-Fluorophenylacetone.
Materials and Reagents:
-
3-Fluorophenylacetone (1.0 eq)
-
Ammonium formate (≥4.0 eq)
-
Formic acid (optional, to drive equilibrium)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets or concentrated solution)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and heating mantle
-
Separatory funnel and standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-Fluorophenylacetone (1.0 eq) and ammonium formate (4.0 eq). The large excess of ammonium formate serves as both the aminating agent and the reducing agent.
-
Thermal Reaction: Heat the mixture under reflux. The reaction temperature should be maintained between 160-185°C.[12] The reaction is typically monitored by TLC until the starting ketone is consumed (usually 6-12 hours). The mixture will become viscous as the reaction progresses.
-
Hydrolysis of the Formamide: After cooling to room temperature, slowly and cautiously add concentrated hydrochloric acid to the reaction mixture. This step should be performed in a well-ventilated fume hood as gas evolution may occur. Heat the acidified mixture to reflux for 4-8 hours to hydrolyze the intermediate N-formyl amine to the primary amine salt.
-
Workup and Isolation (Free Base): Cool the mixture and make it strongly alkaline (pH > 12) by the slow addition of a concentrated sodium hydroxide solution. This step must be done carefully in an ice bath to manage the exothermic neutralization. This process liberates the free amine.
-
Extraction: Transfer the basified aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(3-Fluorophenyl)propan-2-amine as an oil.
Final Step: Formation of the Hydrochloride Salt
-
Dissolve the crude amine free base in a minimal amount of a non-polar solvent like anhydrous diethyl ether.
-
Slowly add a solution of hydrogen chloride in diethyl ether or bubble dry HCl gas through the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to yield the final product, 2-(3-Fluorophenyl)propan-2-amine hydrochloride.
Data Summary
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3'-Fluoroacetophenone | 3-F-Ph-C(=O)CH₃ | C₈H₇FO | 138.14 | 455-36-7[6][8] |
| 3-Fluorophenylacetone | 3-F-Ph-CH₂C(=O)CH₃ | C₉H₉FO | 152.17 | 1737-19-5[3][4] |
| 2-(3-Fluorophenyl)propan-2-ol | 3-F-Ph-C(OH)(CH₃)₂ | C₉H₁₁FO | 154.18 | 401-76-3[16][17] |
| 2-(3-Fluorophenyl)propan-2-amine | 3-F-Ph-C(NH₂)(CH₃)₂ | C₉H₁₂FN | 153.20 | 74702-89-9[20] |
| 2-(3-Fluorophenyl)propan-2-amine HCl | [3-F-Ph-C(NH₃⁺)(CH₃)₂]Cl⁻ | C₉H₁₃ClFN | 189.66 | 689232-61-9[1] |
References
-
3-Fluorophenylacetone | 1737-19-5 | FF63216 - Biosynth.
-
Preparation of Tertiary Alkyl Carbinamines, Propargylamines, and α-Heteroarylamines by Ketone-Based Aminoalkylation | The Journal of Organic Chemistry - ACS Publications.
-
Highly Functionalized tertiary-Carbinols and Carbinamines from the Asymmetric γ-Alkoxyallylboration of Ketones and Ketimines with the Borabicyclodecanes | Organic Letters - ACS Publications.
-
Highly functionalized tertiary-carbinols and carbinamines from the asymmetric γ-alkoxyallylboration of ketones and ketimines with the borabicyclodecanes - PubMed.
-
US5306821A - Process for the preparation of tertiary carbinamines - Google Patents.
-
Ritter reaction - Wikipedia.
-
Ritter Reaction - Organic Chemistry.
-
3-Fluorophenylacetone (CAS 1737-19-5) - Cayman Chemical.
-
Leuckart reaction - Wikipedia.
-
2-(3-Fluorophenyl)propan-2-amine hydrochloride - AbacipharmTech-Global Chemical supplier.
-
3-Fluorophenylacetone | C9H9FO | CID 137185 - PubChem - NIH.
-
3-Fluoroacetophenone | C8H7FO | CID 9967 - PubChem.
-
3'-Fluoroacetophenone | 455-36-7 - ChemicalBook.
-
3'-Fluoroacetophenone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.
-
3'-Fluoroacetophenone 99 455-36-7 - Sigma-Aldrich.
-
3'-Fluoroacetophenone 455-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd.
-
2-(3-Fluorophenyl)propan-2-amine hydrochloride, min 95%, 100 mg.
-
2-(3-FLUOROPHENYL)PROPAN-2-AMINE [P98934] - ChemUniverse.
-
2-(3-fluorophenyl)propan-2-ol | 401-76-3 | ChemScene.
-
2-(3-fluorophenyl)propan-2-ol - ChemicalBook.
-
2-Fluorophenylacetone synthesis - ChemicalBook.
-
The Ritter reaction is especially valuable for the synthesis of 3^{ \cir.. - Filo.
-
Leuckart reaction - Sciencemadness Wiki.
-
Ritter Reaction - Organic Chemistry Portal.
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
-
US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents.
Sources
- 1. 2-(3-Fluorophenyl)propan-2-amine hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3-Fluorophenylacetone | 1737-19-5 | FF63216 | Biosynth [biosynth.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 3-Fluorophenylacetone | C9H9FO | CID 137185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Fluoroacetophenone | C8H7FO | CID 9967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3'-Fluoroacetophenone | 455-36-7 [chemicalbook.com]
- 8. 3′-氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Fluorophenylacetone synthesis - chemicalbook [chemicalbook.com]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 13. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 14. Ritter reaction - Wikipedia [en.wikipedia.org]
- 15. The Ritter reaction is especially valuable for the synthesis of 3^{ \cir.. [askfilo.com]
- 16. chemscene.com [chemscene.com]
- 17. 2-(3-FLUOROPHENYL)PROPAN-2-OL CAS#: 401-76-3 [m.chemicalbook.com]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. Ritter Reaction [organic-chemistry.org]
- 20. chemuniverse.com [chemuniverse.com]
